molecular formula C16H12O2 B048215 2-(2-Methylphenyl)chromen-4-one CAS No. 116115-49-2

2-(2-Methylphenyl)chromen-4-one

Cat. No.: B048215
CAS No.: 116115-49-2
M. Wt: 236.26 g/mol
InChI Key: XCXVIRAAVALBFW-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)chromen-4-one is a chemical reagent based on the chromen-4-one (chromone) scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents . While research on this specific derivative is ongoing, the chromen-4-one core is a privileged structure known for diverse biological activities. Scientific literature indicates that structurally similar 2-phenylchromen-4-one derivatives demonstrate significant potential in pharmacological research, particularly as anti-inflammatory compounds. These analogs have been shown to suppress pro-inflammatory cytokines and signaling pathways, such as by inhibiting the TLR4/MAPK pathway, which is a key regulator of inflammation . Other chromen-4-one derivatives have been designed and synthesized as potent and selective cyclooxygenase-2 (COX-2) inhibitors, with molecular modeling confirming their interaction with the enzyme's active site . Furthermore, various chroman-4-one (the saturated form) and chromone analogs exhibit a broad spectrum of researched bioactivities, including cytotoxic and anticancer effects against cell lines such as breast cancer (MDA-MB-231) and nasopharyngeal carcinoma (KB) . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature for comprehensive information on the properties and applications of this chemical class.

Properties

CAS No.

116115-49-2

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-(2-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-10H,1H3

InChI Key

XCXVIRAAVALBFW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2

Synonyms

4H-1-Benzopyran-4-one,2-(2-methylphenyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chromen-4-one derivatives exhibit diverse biological activities depending on substituent type, position, and electronic nature. Key analogs include:

Key Observations :

  • Substituent Position : Ortho-substituted derivatives (e.g., 2-methylphenyl) may exhibit steric hindrance, reducing enzymatic degradation compared to para-substituted analogs .
  • Electron-Withdrawing Groups : Fluorine at the para position (e.g., 2-(4-fluorophenyl)) enhances antimicrobial activity by increasing electrophilicity .
  • Hydroxyl and Methoxy Groups : Hydroxyl groups (e.g., 3-hydroxy in 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one) improve solubility and hydrogen-bonding interactions, critical for target binding . Methoxy groups enhance lipophilicity, aiding membrane penetration .
  • Natural vs. Synthetic Derivatives : Natural chromen-4-ones (e.g., 5-hydroxy-7-methoxy-2-(3-methoxyphenyl)) from Moringa oleifera and Solanum lycopersicum often have polysaccharide chains, whereas synthetic analogs prioritize simplified scaffolds for drug discovery .

Pharmacokinetic and Pharmacodynamic Profiles

  • Morpholine Derivatives : NU7026 (2-(morpholin-4-yl)-benzo[H]chromen-4-one) demonstrates enhanced DNA-PK inhibition due to improved solubility from the morpholine group .
  • Methyl vs. Halogen Substituents : Methyl groups (as in 2-(2-methylphenyl)) may offer moderate metabolic stability, whereas halogenated analogs (e.g., 2-(2-chlorophenyl)-5-hydroxy-6-nitrochromen-4-one) show higher resistance to oxidation .

Preparation Methods

Aldol Condensation for Chalcone Synthesis

The foundational step in synthesizing 2-(2-methylphenyl)chromen-4-one involves aldol condensation between 2-hydroxyacetophenone and 2-methylbenzaldehyde. Under basic conditions (e.g., aqueous NaOH in ethanol), this reaction yields the chalcone intermediate, (2E)-1-(2-hydroxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl.

Optimization Insights :

  • Solvent Systems : Ethanol or hydroalcoholic mixtures are preferred for their ability to dissolve both aromatic aldehydes and ketones.

  • Catalyst Loading : A 40% w/v NaOH solution achieves optimal enolate formation without excessive side reactions.

  • Yield : Reported yields for analogous chalcones range from 70% to 78%.

Cyclization to Chromen-4-one

The chalcone intermediate undergoes cyclization to form the chromen-4-one core. Two primary methods dominate:

Bromine-Mediated Cyclization

Treatment of the chalcone with bromine in acetic acid induces electrophilic aromatic substitution at the α,β-unsaturated ketone, forming a bromonium ion intermediate. Subsequent dehydrohalogenation yields the chromene ring. For example, 2-[4-(methylthio)phenyl]-4H-chromen-4-one was synthesized in 52% yield using this method.

Reaction Conditions :

  • Temperature : Room temperature (25°C).

  • Workup : Quenching with aqueous metabisulfite removes excess bromine, and recrystallization from ethanol purifies the product.

Acid-Catalyzed Cyclization

Amberlyst®15, a solid acid catalyst, enables cyclization under milder conditions. In toluene at room temperature, the chalcone converts to chromen-4-one in 95% yield after 12 hours. This method avoids hazardous bromine and simplifies purification via filtration.

Advantages :

  • Catalyst Reusability : Amberlyst®15 can be recovered and reused without significant activity loss.

  • Scalability : Demonstrated for gram-scale synthesis.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A one-pot protocol using commercial alum (KAl(SO₄)₂·12H₂O) and PEG-400 as a solvent achieves cyclization in 50–66 seconds. The dielectric heating effect of microwaves accelerates chalcone formation and cyclization simultaneously.

Key Parameters :

  • Power : 800 W at 2450 MHz.

  • Yield : 70% for 6-methyl-2-phenyl-4H-chromen-4-one, with potential adaptability to 2-(2-methylphenyl) derivatives.

Oxone-Mediated Oxidation

For substrates with methylthio groups, oxidation to methylsulfonyl derivatives precedes cyclization. Oxone (2KHSO₅·KHSO₄·K₂SO₄) in THF/water oxidizes methylthio to methylsulfonyl groups, enhancing electron-withdrawing effects that facilitate cyclization.

Example :
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one was synthesized in 78% yield using this method.

Structural Modification at Position 3

Alkoxy and Acetoxy Derivatives

The hydroxyl group at position 3 of the chromen-4-one scaffold can be functionalized to modulate electronic and steric properties. Alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide) in THF under basic conditions yields 3-alkoxy derivatives.

General Procedure :

  • Reagents : Alkyl halide (5 equivalents), 10% aqueous NaOH.

  • Yield : 31–40% for 3-methoxy and 3-ethoxy derivatives.

Acetylation

Acetylation with acetyl chloride in acetonitrile (using triethylamine as a base) produces 3-acetoxy derivatives in 68% yield. This modification enhances lipophilicity, which is critical for biological applications.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : A strong absorption band at 1650–1660 cm⁻¹ confirms the carbonyl group of the chromen-4-one ring.

  • ¹H NMR : A singlet at δ 6.7–6.8 ppm corresponds to the C3 proton of the chromene ring.

  • ¹³C NMR : The carbonyl carbon resonates at δ 176–178 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates molecular ions. For example, 2-phenyl-4H-chromen-4-one exhibits a [M+H]⁺ peak at m/z 223.2121 (calculated: 223.2430).

Comparative Analysis of Methods

MethodConditionsYield (%)TimeAdvantages
Bromine CyclizationAcetic acid, RT522 hoursHigh purity
Amberlyst®15Toluene, RT9512 hoursGreen catalyst, reusable
Microwave-AlumPEG-400, 800 W70<1 minuteRapid, energy-efficient
Oxone OxidationTHF/H₂O, RT78OvernightCompatible with sulfur-containing substrates

Q & A

Q. Q1.1: What are the foundational synthetic routes for preparing 2-(2-Methylphenyl)chromen-4-one, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization or condensation reactions involving substituted chromenones and aromatic aldehydes. For example, a common method involves:

  • Step 1: Condensation of 2-hydroxyacetophenone derivatives with 2-methylbenzaldehyde under acidic conditions (e.g., H₂SO₄ or acetic acid) to form the chalcone intermediate.
  • Step 2: Cyclization using iodine/DMSO or basic conditions (e.g., NaOH/EtOH) to yield the chromen-4-one core .
    Optimization: Reaction temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., iodine at 5–10 mol%) significantly affect yield. Purity is enhanced via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Structural Characterization

Q. Q2.1: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. For example:

  • Unit Cell Parameters (from analogous chromenones):

    CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
    2-(2-Fluorophenyl) analogP21/c22.376.8815.80106.12337.9
    2-(4-Methylphenyl) analogP21/c14.2310.4512.8998.71892.4
  • Software: SHELXL (for refinement) and Olex2 (for visualization) are used to analyze hydrogen bonding and π-π stacking interactions .

Q. Q2.2: What spectroscopic techniques validate substituent positioning in this compound?

  • ¹H/¹³C NMR: Aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 175–185 ppm) confirm the chromenone core. Methyl groups (δ 2.3–2.6 ppm) indicate ortho-substitution on the phenyl ring .
  • IR: Strong C=O stretch (~1650 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Biological Activity Profiling

Q. Q3.1: What in vitro assays are used to screen this compound for biological activity?

  • Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli) .
  • Antioxidant: DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values typically <50 µM for active derivatives .

Q. Q3.2: How do structural modifications influence bioactivity?

Substituent PositionBiological Activity Trend (vs. Parent Compound)
2-MethylphenylBaseline activity (e.g., MIC = 64 µg/mL)
4-NitrophenylEnhanced antibacterial (MIC = 16 µg/mL)
4-ChlorophenylImproved anticancer (IC₅₀ = 12 µM)

Data Contradictions and Reproducibility

Q. Q4.1: How can discrepancies in reported biological activities be resolved?

  • Source Analysis: Compare solvent systems (DMSO vs. aqueous buffers) and cell passage numbers. For example, DMSO >1% can artificially suppress activity .
  • Structural Verification: Confirm purity via HPLC (>95%) and LC-MS to rule out byproducts .

Q. Q4.2: Why do computational predictions sometimes conflict with experimental results?

  • Limitations of Models: Molecular docking (AutoDock Vina) may overlook solvent effects or protein flexibility. MD simulations (>50 ns) improve accuracy .

Advanced Methodologies

Q. Q5.1: What computational tools predict the pharmacokinetic properties of this compound?

  • ADMET Prediction: SwissADME for logP (2.5–3.5), bioavailability (Lipinski’s rule compliance), and CYP450 interactions .
  • Docking Studies: Glide (Schrödinger Suite) to identify binding poses in COX-2 or Topoisomerase II .

Q. Q5.2: How is high-throughput crystallography applied to study derivatives?

  • Automated Pipelines: Use SHELXC/D/E for rapid phasing of analogs. For example, 48 derivatives screened in 72 hours using synchrotron radiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.